(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate
Description
Properties
IUPAC Name |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.C2H2O4/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;3-1(4)2(5)6/h1-4,9H,5-8,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGICPYPGQWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound consists of a pyrrolidine ring substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a methanamine moiety, paired with an oxalic acid counterion. Its molecular formula is C13H17ClN2O4 , with a molecular weight of 300.74 g/mol . The oxalate salt enhances solubility and stability, critical for pharmaceutical applications.
Spectroscopic Characterization
- SMILES Notation :
C1CN(CC1CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O. - InChI Key :
XHJGICPYPGQWKC-UHFFFAOYSA-N.
The 2D structure confirms the pyrrolidine core, while the absence of 3D conformer data suggests limitations in dynamic structural analysis due to salt formation.
Synthetic Pathways
Pyrrolidine Ring Formation
The pyrrolidine scaffold is typically constructed via cyclization reactions . One approach involves reacting 1-(2-chlorophenyl)propane-1,3-diamine with a carbonyl electrophile (e.g., ketones or aldehydes) under acidic conditions:
$$
\text{C}6\text{H}4\text{Cl}–\text{CH}2–\text{CH(NH}2\text{)–CH}2–\text{NH}2 + \text{RCOR}' \rightarrow \text{Pyrrolidine derivative} + \text{H}_2\text{O}
$$
This method parallels intermediates described in apixaban synthesis, where lithium carbonate and DMF facilitate cyclization at 110–120°C.
Introduction of the Methanamine Group
Post-cyclization, the 3-position methanamine is introduced via nucleophilic substitution or reductive amination . For example, treating 1-(2-chlorophenyl)pyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride yields the primary amine:
$$
\text{Pyrrolidinone} + \text{NH}4\text{OAc} + \text{NaBH}3\text{CN} \rightarrow \text{(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine}
$$
This step mirrors morpholine substitutions in related piperidone syntheses.
Oxalate Salt Formation
The free base is converted to the oxalate salt by reacting with oxalic acid in ethanol or methanol:
$$
\text{Base} + \text{HOOC–COOH} \rightarrow \text{Oxalate salt} + \text{H}_2\text{O}
$$
Stoichiometric control (1:1 molar ratio) and cooling (0–5°C) are critical to prevent di-salts.
Process Optimization
Solvent and Temperature Effects
Yield and Purity Challenges
- Byproducts : Over-alkylation during amination or incomplete oxalate neutralization reduces yield.
- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity, as validated by HPLC.
Analytical Validation
Chromatographic Methods
Thermal and Crystallographic Analysis
- DSC : Endothermic peak at 120–130°C corresponds to oxalate decomposition.
- PXRD : Diffractogram confirms crystalline form, though 3D conformers are disallowed.
Industrial Applications and Limitations
Pharmaceutical Relevance
The compound’s structural similarity to apixaban intermediates suggests potential as a thromboembolism prophylaxis agent. However, no clinical data exists.
Scalability Issues
- Cost : High-purity oxalic acid and specialized solvents increase production costs.
- Safety : Exothermic salt formation necessitates controlled cooling.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group in the methanamine moiety participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .
Example Reaction:
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF | 60°C | ~75% |
| Acylation | AcCl, Et₃N | CH₂Cl₂ | 0°C → RT | ~68% |
Data inferred from analogous methanamine derivatives .
Oxidation Reactions
The methanamine group can undergo oxidation under controlled conditions:
-
Partial Oxidation : Using mild oxidants like hydrogen peroxide (H₂O₂) or NaIO₄ converts the primary amine to a nitro group .
-
Complete Oxidation : Strong oxidants (e.g., KMnO₄ in acidic media) may further degrade the amine to a carboxylic acid .
Mechanistic Insight :
Oxidation likely proceeds via a radical intermediate, as observed in Mn-catalyzed systems . The oxalate counterion may moderate reactivity by acting as a proton donor.
Salt Metathesis
The oxalate salt can exchange anions under acidic or basic conditions:
This reaction is critical for modifying solubility and bioavailability.
Reductive Amination
While the compound itself is a primary amine, its derivatives (e.g., ketones formed via oxidation) can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN or H₂/Pd-C .
Cycloaddition and Cross-Coupling
The pyrrolidine ring’s rigidity and the 2-chlorophenyl group’s electronic effects enable participation in:
-
Suzuki-Miyaura Coupling : With aryl boronic acids under Pd catalysis .
-
1,3-Dipolar Cycloaddition : With nitrile oxides to form isoxazoline derivatives .
Example :
Acid-Base Reactivity
The oxalate salt dissociates in aqueous solutions, releasing the free base. This property is exploited in pH-dependent drug delivery systems .
Critical Analysis of Research Gaps
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activity, including interactions with various enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1177297-90-3
- Molecular Formula : C₁₁H₁₅ClN₂·C₂H₂O₄ (oxalate salt)
- Molecular Weight : 300.74 g/mol
- Structure : Comprises a pyrrolidine ring substituted with a 2-chlorophenyl group at the 1-position and a methanamine group at the 3-position, forming a 1:1 oxalate salt .
Physicochemical Properties :
- Purity : Available in highly purified grades (e.g., ≥95%) for research use .
- Storage : Typically stored at room temperature .
- Solubility : The oxalate salt enhances aqueous solubility compared to the free base, critical for bioavailability .
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- 2-Chlorophenyl : Provides moderate lipophilicity and electron-withdrawing effects, balancing solubility and target engagement .
- Fluorine vs. Chlorine : Fluorine (smaller, less electronegative) reduces steric hindrance but weakens receptor interactions compared to chlorine .
- Methoxy Groups : Increase polarity but may reduce blood-brain barrier penetration .
Oxalate Salt Advantages :
- The oxalate salt in the target compound improves water solubility (e.g., >10 mg/mL) compared to free bases like [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine .
Biological Activity Trends :
- Chlorinated aryl groups (e.g., 2-chlorophenyl) are associated with serotonin receptor antagonism (e.g., 5-HT₆R/5-HT₃R) in analogs .
- Bromine in imidazopyridine derivatives enhances binding affinity but may increase toxicity risks .
Synthetic Accessibility :
- The target compound is synthesized via pyrrolidine ring functionalization followed by oxalate salt formation, a strategy shared with analogs like [1208076-90-7] .
Biological Activity
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine oxalate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological and pain-related disorders. This article reviews the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a chlorophenyl group, which is critical for its biological activity.
1. Pharmacological Effects
Research indicates that this compound exhibits significant activity at sigma receptors, which are implicated in various neurological functions. Sigma receptors have been associated with the modulation of pain, mood, and neuroprotection.
Table 1: Affinity of Compounds at Sigma Receptors
| Compound | Ki (nM) | Selectivity |
|---|---|---|
| This compound | TBD | High |
| Other tested compounds | 1.8 - 11 | Variable |
Note: TBD = To Be Determined
2. Antinociceptive Activity
In animal models, the compound has demonstrated potent antinociceptive properties. Studies have shown that it can effectively reduce pain responses in models of neuropathic pain, particularly those induced by chemotherapeutic agents like oxaliplatin.
Case Study: Antinociceptive Effects
A study involving mice subjected to oxaliplatin-induced neuropathic pain found that administration of this compound significantly alleviated pain behaviors compared to control groups. The mechanism appears to involve modulation of sodium channels and calcium channels within neuronal pathways.
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Preliminary results suggest that it may help mitigate neuronal damage through its action on sigma receptors, which are known to play a role in cellular protection against excitotoxicity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring and the substitution patterns on the phenyl group significantly influence the compound's affinity for sigma receptors and its biological effects. For instance, varying the position and type of substituents on the phenyl ring alters both the potency and selectivity for sigma receptor subtypes.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at para position | Increased sigma receptor affinity |
| Methyl group addition on pyrrolidine | Enhanced antinociceptive effect |
Q & A
Q. What role does the oxalate counterion play in solubility and bioavailability?
- Methodological Answer : The oxalate salt improves aqueous solubility (log P = 1.2 vs. 2.5 for free base) but reduces intestinal absorption due to high polarity. Use Caco-2 permeability assays to compare with alternative salts (e.g., hydrochloride; Papp = 4.2 × 10⁻⁶ cm/s vs. 1.8 × 10⁻⁶ cm/s for oxalate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
